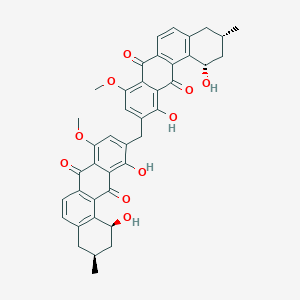
3-Fluorobenzaldoxime
Vue d'ensemble
Description
3-Fluorobenzaldoxime is not directly mentioned in the provided papers; however, the synthesis and properties of related fluorinated aromatic compounds, such as fluorobenzaldehydes and their derivatives, are discussed. These compounds are important intermediates in the preparation of pharmaceuticals, pesticides, spices, dyestuffs, and other fine chemicals . The presence of fluorine in these molecules often imparts unique physical and chemical properties that are valuable in various applications.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, including those similar to 3-fluorobenzaldoxime, involves several methods. For instance, the synthesis of 3-fluoro-4-methoxybenzaldehyde has been simplified to a one-step process involving the reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid . Another study reports the synthesis of 4-fluoro-3-phenoxybenzaldehyde through the Sommelet reaction, starting from 4-fluoro-3-phenoxytoluene . Additionally, the synthesis of various fluorinated benzothiazoles and indazoles has been achieved through reactions involving fluorobenzaldehydes .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their biological activity. For example, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been optimized to obtain pure samples of target compounds, which are potently cytotoxic against certain human breast cell lines . The introduction of fluorine atoms can influence the molecular conformation and electronic distribution, which in turn affects the binding affinity to biological targets.
Chemical Reactions Analysis
Fluorinated aromatic compounds participate in various chemical reactions. The organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines is one such reaction, leading to the construction of chiral tetrasubstituted C–F stereocenters . Another example is the copper-catalyzed formal [3 + 3] annulations of arylketoximes and o-fluorobenzaldehydes, which provide an efficient method for the synthesis of substituted quinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased stability and lipophilicity, making these compounds suitable for various applications in medicinal chemistry. The antimicrobial activity of some new 3-(4-fluorophenyl)-benzo[g]indazoles and 1-pyrazolyl-thiazoles has been demonstrated, highlighting the importance of fluorine in enhancing biological activity .
Applications De Recherche Scientifique
Synthesis and Therapeutic Potential
3-Fluorobenzaldoxime derivatives have been explored for their potential in treating organophosphorus nerve-agent poisoning. For instance, fluoroheterocyclic aldoximes, including 3-fluoropyridine-aldoximes, were synthesized and evaluated for their ability to reactivate inhibited acetylcholinesterase, a key enzyme affected by such poisoning. Studies showed that these compounds, including tetrafluoropyridine-aldoximes, exhibited promising profiles for therapeutic use, although further modifications like N-alkylation might be necessary to enhance their effectiveness (Timperley et al., 2011).
Anticancer Activity
Research has investigated the anticancer properties of 3-fluorobenzaldoxime derivatives. For instance, 4-Fluorobenzaldehyde-based thiosemicarbazones have shown significant antiproliferative effects against PC-3 adenocarcinoma prostate cells, triggering apoptosis and affecting cell cycle regulation. Such compounds, therefore, present potential as clinical tools in cancer treatment (Rodrigues et al., 2018). Furthermore, fluoro-substituted benzothiazole derivatives have demonstrated notable antitumor activity in both in vitro and in vivo studies, making them candidates for further exploration in cancer therapy (Stojković et al., 2006).
Neuroprotective and Neurotherapeutic Applications
Fluorobenzaldehyde derivatives have been studied for their potential neuroprotective and neurotherapeutic effects. Research has shown that these compounds can inhibit STAT3 activation, a pathway involved in various neurological conditions, and induce autophagy in human glioma cells, suggesting their utility in treating conditions like gliomas (Hao et al., 2015).
Additional Applications
Further applications include the use of fluorobenzaldehyde derivatives in the synthesis of other chemicals, showcasing their versatility as intermediates in chemical synthesis processes. For instance, fluorobenzaldehyde has been used in synthesizing thiazolidin-4-one derivatives with antioxidant activity (El Nezhawy et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
(NE)-N-[(3-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFMHBULJWGCKI-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzaldoxime | |
CAS RN |
458-02-6 | |
| Record name | 3-Fluorobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)


![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)


